2-Bromo-3-isopropoxybenzylamine CAS number and molecular weight
2-Bromo-3-isopropoxybenzylamine CAS number and molecular weight
An In-Depth Technical Guide to 2-Bromo-3-isopropoxybenzylamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-isopropoxybenzylamine, a substituted benzylamine of interest in synthetic and medicinal chemistry. As this compound is not widely cataloged, this document serves as a foundational resource, detailing its core physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and the requisite analytical methods for its characterization. Furthermore, we explore the potential applications of this and structurally similar molecules within the landscape of drug discovery, grounded in an understanding of the roles that substituted benzylamines play as pharmacophores. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.
Core Physicochemical & Structural Information
2-Bromo-3-isopropoxybenzylamine is an organic molecule featuring a benzene ring substituted with a bromine atom, an isopropoxy group, and a methylamine group. The relative positions of these substituents are critical to its chemical reactivity and potential biological activity.
Identity and Molecular Characteristics
A summary of the core data for 2-Bromo-3-isopropoxybenzylamine is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄BrNO | Calculated |
| Molecular Weight | 244.13 g/mol | Calculated |
| CAS Number | Not Publicly Available | [1][2][3][4] |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Inferred |
CAS Number Status and Registration
A thorough search of chemical databases, including the CAS REGISTRY®, reveals no assigned CAS Registry Number (CAS RN) for 2-Bromo-3-isopropoxybenzylamine at the time of this publication.[3][4] This indicates that the compound is likely novel or has not been described in the open scientific literature.
For researchers who successfully synthesize and characterize this compound, obtaining a unique and unambiguous identifier is a critical step for publication, patenting, and regulatory compliance.[1][2] A CAS RN is assigned by the Chemical Abstracts Service (CAS) upon submission of sufficient evidence to verify the substance's identity, including its structure and characterizing data.[5] The process typically involves providing detailed spectroscopic data (NMR, MS, IR) and evidence of purity.[5][6]
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-3-isopropoxybenzylamine can be logically approached via a multi-step pathway starting from a commercially available precursor. The most viable route involves the etherification of a substituted phenol followed by the conversion of a benzaldehyde to a benzylamine.
The chosen synthetic strategy is reductive amination, a robust and widely used method for the synthesis of amines from carbonyl compounds.[7][8] This method offers high yields and good functional group tolerance, making it a cornerstone of amine synthesis in both academic and industrial settings.[7][9]
Synthetic Workflow Overview
The proposed two-step synthesis begins with the commercially available 2-Bromo-3-hydroxybenzaldehyde.
Caption: Proposed two-step synthesis of 2-Bromo-3-isopropoxybenzylamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-3-isopropoxybenzaldehyde (Intermediate)
This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. The phenolic proton of 2-Bromo-3-hydroxybenzaldehyde is acidic and can be deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide.
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-3-hydroxybenzaldehyde and anhydrous acetone.
-
Add anhydrous potassium carbonate to the mixture. The base is crucial for deprotonating the hydroxyl group, forming the phenoxide necessary for nucleophilic attack.[12]
-
Add 2-iodopropane to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure intermediate, 2-Bromo-3-isopropoxybenzaldehyde.
-
Step 2: Synthesis of 2-Bromo-3-isopropoxybenzylamine (Final Product)
This transformation is achieved through reductive amination. The aldehyde intermediate first reacts with ammonia to form an imine, which is then reduced in situ to the desired primary amine.[13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this step as it is mild and selective for the imine over the aldehyde.[7]
-
Materials:
-
2-Bromo-3-isopropoxybenzaldehyde (1.0 eq)
-
Ammonia (solution in methanol, 7N, 5-10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
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Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the 2-Bromo-3-isopropoxybenzaldehyde intermediate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add the solution of ammonia in methanol and stir for 1 hour at room temperature to facilitate imine formation.
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Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride portion-wise. The controlled addition is necessary to manage the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the final product, 2-Bromo-3-isopropoxybenzylamine.
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Purification and Characterization
The identity and purity of a novel compound must be rigorously established using a suite of analytical techniques.[15][16][17][18]
Purification Workflow
Caption: General workflow for the purification and analysis of the target compound.
Analytical Characterization Methods
The following techniques are essential for the structural elucidation and confirmation of 2-Bromo-3-isopropoxybenzylamine.[6][15][16]
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the arrangement of substituents on the aromatic ring. | Signals corresponding to the aminomethyl (-CH₂NH₂), isopropoxy (-OCH(CH₃)₂), and aromatic protons. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for each of the 10 carbon atoms, with chemical shifts indicative of their bonding environment. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) and/or protonated molecule peak ([M+H]⁺) corresponding to the calculated molecular weight (244.13 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observable. |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for N-H stretching (amine), C-O stretching (ether), and C-H stretching (aromatic and aliphatic). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a high degree of purity (typically >95%). |
Potential Applications in Drug Development
Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific combination of a bromine atom and an alkoxy group on the benzylamine core suggests several potential areas of application.
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Bromine in Drug Design: The introduction of a bromine atom can enhance the binding affinity of a ligand to its target protein through halogen bonding and can also modulate the metabolic stability and lipophilicity of a compound.[19]
-
Alkoxy Groups: The isopropoxy group can serve to increase lipophilicity, potentially improving membrane permeability. Alkoxy benzamide derivatives have been investigated as inhibitors of various protein targets, including BPTF bromodomain.[20]
-
Benzylamine Scaffold: This structural motif is found in inhibitors of enzymes like copper amine oxidases and as building blocks for a variety of biologically active molecules.[21] Bromo-substituted benzamides have also been developed as potent FGFR1 inhibitors for cancer therapy.[22]
Given these precedents, 2-Bromo-3-isopropoxybenzylamine could serve as a valuable building block or lead compound for the development of novel therapeutics, particularly in oncology and for targets involving aromatic interactions.
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